molecular formula C20H24N2O4S B11129832 N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

Cat. No.: B11129832
M. Wt: 388.5 g/mol
InChI Key: NDBSNVXYGCTWTN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a phenylsulfamoyl group, and a phenoxyacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of a phenylsulfonyl chloride with an amine to form the phenylsulfamoyl intermediate.

    Coupling with Phenoxyacetic Acid: The phenylsulfamoyl intermediate is then coupled with phenoxyacetic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylsulfamoyl derivatives.

Scientific Research Applications

N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C20H24N2O4S/c1-15-13-18(27(24,25)22-17-9-3-2-4-10-17)11-12-19(15)26-14-20(23)21-16-7-5-6-8-16/h2-4,9-13,16,22H,5-8,14H2,1H3,(H,21,23)

InChI Key

NDBSNVXYGCTWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NC3CCCC3

Origin of Product

United States

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